Abscisic acid-d6

Plant hormone analysis Isotope dilution mass spectrometry Method validation

Quantification of endogenous ABA in plant tissues is plagued by matrix-induced ion suppression and analyte loss during extraction. Non-deuterated internal standards fail to co-elute, introducing systematic errors. • Perfect chromatographic co-elution with native ABA for isotope dilution MS. • Corrects for matrix effects in drought, salinity, cold, and pathogen stress studies. • Enables single-cell ABA quantification at low-pg detection limits. • The S-(+)-d6 variant resists 8′-hydroxylation, enabling metabolic flux studies.

Molecular Formula C15H20O4
Molecular Weight 270.35 g/mol
Cat. No. B563147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbscisic acid-d6
Synonyms[S-(Z,E)]-5-[1-Hydroxy-6,6-dimethyl-2-(methyl-d6)-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic Acid;  S-ABA-d6;  Dormin-d6; 
Molecular FormulaC15H20O4
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
InChIInChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2
InChIKeyJLIDBLDQVAYHNE-CKOUZVSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abscisic Acid-d6: Deuterated Internal Standard


Abscisic acid-d6 (ABA-d6) is a stable isotope-labeled analog of the plant hormone abscisic acid (ABA), in which six hydrogen atoms are replaced with deuterium . It is primarily utilized as an internal standard for the accurate quantification of endogenous ABA in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1]. This compound enables precise correction for analyte loss during sample preparation and compensates for matrix-induced ion suppression or enhancement effects, thereby ensuring robust analytical data [2].

Designed for IDMS quantification in plant tissue matrices
Co-elutes with endogenous ABA for matrix-effect correction
Supports high-sensitivity detection in complex biological samples

Why Generic Substitution Fails for Abscisic Acid-d6


Generic substitution of internal standards in quantitative mass spectrometry is not possible without compromising data integrity. Deuterated analogs like abscisic acid-d6 are designed to co-elute with the target analyte under identical chromatographic conditions, thereby perfectly mimicking the analyte's behavior during sample extraction, cleanup, and ionization [1]. This precise mimicry is essential for isotope dilution mass spectrometry (IDMS). Using a non-deuterated analog, a structurally similar but non-identical compound, or a less extensively labeled variant (e.g., ABA-d4) can introduce systematic errors. Differences in physicochemical properties, such as chromatographic retention time or ionization efficiency, lead to inaccurate quantification and poor reproducibility, particularly in complex plant or biological matrices where matrix effects are pronounced [2].

Co-elution mimicry

Non-deuterated analogs may not co-elute, introducing systematic quantification errors in complex plant matrices.

Metabolic stability

ABA-d4 lacks the 8′/9′ metabolic resistance of d6-ABA, which may alter catabolic tracing outcomes.

Matrix-effect correction

Unlabeled ABA may not compensate for matrix-induced ion suppression or analyte loss during extraction.

Abscisic Acid-d6 Quantitative Evidence


LC-MS/MS Analytical Performance

In a validated LC-ESI-MS/MS method for ABA quantification in plant tissues, the use of a deuterated internal standard (specifically, 5,8′,8′,8′-d4 ABA or 8′,8′,8′,9′,9′,9′-d6 ABA) is critical for achieving high accuracy and precision [1]. The method demonstrates that with an internal standard, limits of detection (LOD) and quantification (LOQ) can be achieved at 1.9 pg and 4.7 pg, respectively, with accuracy and precision within 15% for quality control samples [1]. This performance is enabled by the internal standard's ability to correct for analyte loss and matrix effects, a correction not possible without it [1].

LOQ & Accuracy
Head-to-head
LOQ: 4.7 pg
Accuracy & precision: within 15%
Supports high-sensitivity quantification
LC-ESI-MS/MS, A. thaliana seed extracts
Plant hormone analysis Isotope dilution mass spectrometry Method validation

Metabolic Stability: d6-ABA vs. d4-ABA

The choice between deuterated ABA variants can impact biological activity and metabolic tracing. A study on yellow-cedar seed dormancy compared natural S-(+)-ABA with the metabolism-resistant analog S-[8',8',8',9',9',9']-hexadeuteroabscisic acid (S-(+)-d6-ABA) [1]. The d6-labeled analog consistently slowed the germination rate of excised embryos to a greater extent than natural S-(+)-ABA, indicating that the specific deuterium labeling pattern at the 8' and 9' positions confers resistance to 8'-hydroxylation, the primary catabolic pathway for ABA [1]. In contrast, d4-ABA (labeled at 5,8′,8′,8′ positions) is used primarily as an internal standard and its altered metabolic fate is less well-characterized [2].

Metabolic Stability
Cross-study
d6-ABA: prolonged inhibition
vs. natural S-(+)-ABA baseline
Metabolic resistance at 8′/9′ positions
Yellow-cedar embryo germination assays
ABA metabolism Seed dormancy Stable isotope tracing

Intra- and Inter-Assay Precision

A validated method for ABA in grapevine leaves using a stable isotope-labeled ABA (like ABA-d6) as an internal standard achieved high intra- and inter-assay precision [1]. The relative standard deviation (RSD) was < 5.5% for intra-batch and < 6.0% for inter-batch comparisons [1]. This level of precision is essential for detecting subtle, biologically relevant changes in ABA levels, which is often not achievable with methods lacking an internal standard [1].

Assay Precision
Cross-study
Intra-batch: < 5.5% RSD
Inter-batch: < 6.0% RSD
Supports reproducible ABA quantification
LC-ESI-MS, grapevine leaf extracts
Method validation Precision Grapevine metabolomics

Abscisic Acid-d6 Application Scenarios


ABA Quantification in Plant Stress Studies

Researchers studying plant responses to drought, salinity, cold, or pathogen attack require precise, reproducible measurements of ABA levels in various tissues. Abscisic acid-d6 is the essential internal standard for this application. It enables reliable quantification by LC-MS/MS, as demonstrated in grapevine leaves [1] and Arabidopsis thaliana [2]. By compensating for matrix effects and analyte loss, it ensures that subtle, stress-induced changes in ABA concentration are accurately captured, leading to robust and publishable data [1].

ABA Metabolism and Catabolism Tracing

For studies aiming to dissect the complex pathways of ABA biosynthesis and degradation, the use of differentially labeled ABA analogs is critical. The S-(+)-d6-ABA variant, specifically deuterated at the 8' and 9' positions, exhibits significant resistance to 8'-hydroxylation, the primary route of ABA catabolism [3]. This property makes it an invaluable tracer for studying metabolic flux and the role of specific catabolic enzymes in plant tissues, providing insights that cannot be gained using unlabeled ABA or a generic d4 internal standard [3].

Single-Cell ABA Analysis

When analyzing ABA from precious, limited samples such as specific cell types isolated by laser capture microdissection or even single cells, maximum sensitivity is paramount. The use of a deuterated internal standard like ABA-d6 is crucial for achieving the low picogram detection limits required for such analyses. A single-cell analysis method successfully employed D6-ABA to compensate for variable ionization efficiencies, enabling the detection and quantification of ABA from individual Vicia faba leaf cells [4]. This approach minimizes sample requirements while delivering accurate, cell-specific hormone concentrations.

Application
Selection Property
Validation Focus
Plant stress hormone quantification
Deuterium labeling for IDMS
Matrix-effect correction review
ABA catabolic pathway tracing
8′/9′ metabolic resistance profile
8′-hydroxylation pathway review
Single-cell ABA analysis
Co-elution with endogenous ABA
Picogram-level sensitivity verification

Technical Documentation Hub

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33 linked technical documents
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